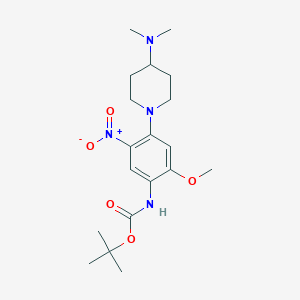![molecular formula C19H17ClN4O2 B2496837 N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide CAS No. 132312-45-9](/img/structure/B2496837.png)
N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions, highlighting the intricacy of creating molecules with precise functionalities. For instance, the discovery and optimization of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors demonstrate the intricate balance between solubility, potency, and selectivity in the synthesis process (Schroeder et al., 2009). This highlights the sophisticated strategies required to synthesize compounds with specific biological activities, including modifications to improve enzyme potency and aqueous solubility.
Molecular Structure Analysis
Molecular structure analysis, particularly through crystallography, provides deep insights into the arrangement and conformation of molecules. Studies like the one conducted on 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine reveal the planarity of the pyrimidine rings and the displacement of ring-substituent atoms, illustrating the polarization of electronic structures and the importance of N-H...N and N-H...O hydrogen bonds in forming molecular sheets (Trilleras et al., 2009).
Chemical Reactions and Properties
Chemical reactions and properties of compounds like N-(2-Chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide are pivotal in understanding their reactivity and potential applications. For example, the synthesis and antimicrobial activity of related pyrano[2,3-c]pyridine derivatives demonstrate the potential for significant biological activity against bacterial and fungal strains, showing the broad applicability of such compounds beyond their primary uses (Zhuravel et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for their application and efficacy in various scientific fields. Studies like the improvement in synthesis conditions for related compounds provide insights into optimizing yields and purities, which is essential for the practical application of these molecules (Song, 2007).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the interactions and stability of the compound under different conditions. Research into the synthesis and structural characterization of related compounds sheds light on the importance of substituent effects on the molecular configuration and the impact on chemical reactivity and interactions (Kadir et al., 2017).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, which include pyridine derivatives similar to the structure of the mentioned compound, play a significant role in medicinal chemistry. They are essential for the design and synthesis of new pharmaceuticals due to their diverse biological activities. For example, thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating the critical role of heterocyclic compounds in understanding and developing cancer treatments (Ashby et al., 1978).
Antitubercular Activity
Compounds with pyridine and pyridine-like structures have been evaluated for their antitubercular activity. A review on antitubercular activity of some derivatives showed significant activity against Mycobacterium tuberculosis, highlighting the importance of structural modification in enhancing biological activity (M. Asif, 2014).
Anticorrosive Applications
Quinoline and its derivatives, which share structural features with the target compound, have been widely used as anticorrosive materials. Their effectiveness is attributed to their ability to form stable complexes with metal surfaces, preventing corrosion. This application is particularly relevant in materials science and engineering, showcasing the versatility of heterocyclic compounds (Verma et al., 2020).
Central Nervous System (CNS) Acting Drugs
The search for novel CNS acting drugs involves exploring the functional chemical groups of heterocyclic compounds. A literature review identified heterocycles with potential CNS activity, suggesting that modifications in the chemical structure of compounds like N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide could lead to new therapeutic agents (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-26-14-8-6-13(7-9-14)12-23-18-15(4-2-11-22-18)19(25)24-16-5-3-10-21-17(16)20/h2-11H,12H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVLHJLZGJQESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)NC3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)
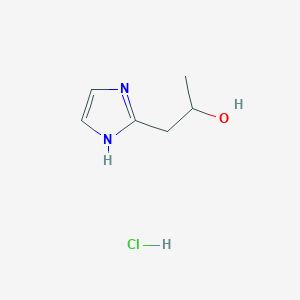
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)
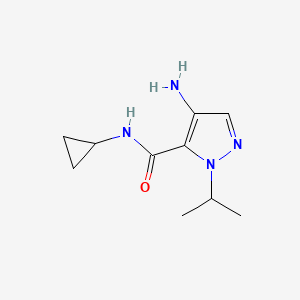
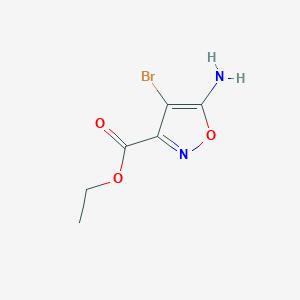
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
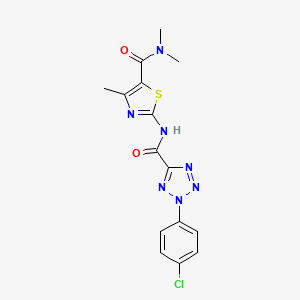
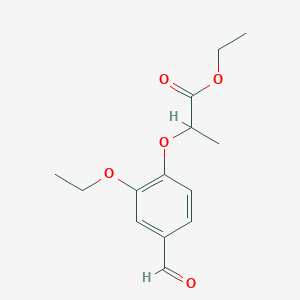

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
